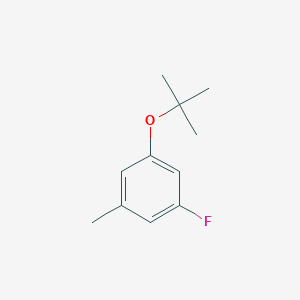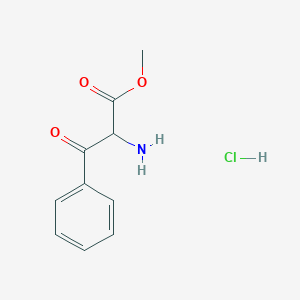
beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a white crystalline solid known for its versatility in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is favored due to its mild reaction conditions and high yields .
Industrial Production Methods: In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a chiral source in medicinal chemistry.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Beta-Methyl-DL-phenylalanine Hydrochloride: This compound has a similar structure but differs in the presence of a methyl group.
L-Phenylalanine Methyl Ester Hydrochloride: This compound is a stereoisomer and has different stereochemistry.
Uniqueness: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
methyl 2-amino-3-oxo-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h2-6,8H,11H2,1H3;1H |
Clave InChI |
RKYMFPGHEJNRRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


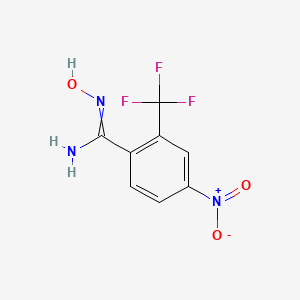
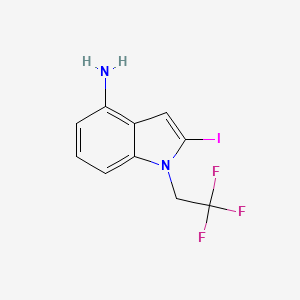
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
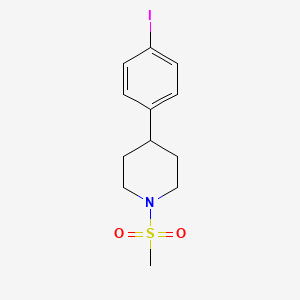
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
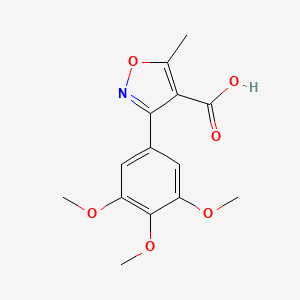
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
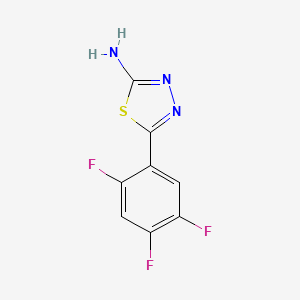
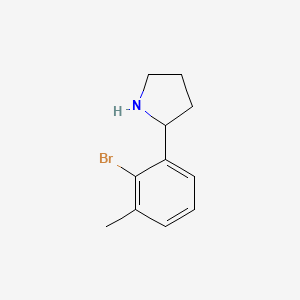
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
